2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-6-2-1-5-11(12)9-13(17)16-10-14(18)7-3-4-8-14/h1-2,5-6,18H,3-4,7-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNQJJHHYGXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-hydroxycyclopentylmethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an anesthetic or analgesic agent.
Industry: Employed in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors in the central nervous system, leading to its potential anesthetic and analgesic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d)
- Melting Point : 212–216°C, higher than many analogs, likely due to strong intermolecular hydrogen bonds involving the thiadiazole thiol (-SH) group .
- Spectral Data : IR peaks at 3147 cm⁻¹ (N–H stretch) and 1708 cm⁻¹ (C=O stretch), with NMR signals for the 2-chlorophenyl group at δ 7.26–7.58 .
- Comparison : The target compound’s hydroxyl group may lower its melting point relative to 3d, as hydroxyl groups form weaker hydrogen bonds compared to thiols.
2-Chloro-N-(3-methylphenyl)acetamide
- Conformation : Synperiplanar arrangement of C–Cl and C=O bonds, contrasting with anti-parallel N–H and C=O conformations in other analogs .
- Hydrogen Bonding : Dual N–H⋯O interactions create infinite chains along the a-axis in the crystal lattice .
- Comparison : The hydroxycyclopentyl group in the target compound may disrupt such linear packing, leading to less dense crystal structures.
Structural Flexibility and Pharmacological Implications
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dihedral Angle: 79.7° between dichlorophenyl and thiazol rings, reducing conjugation and increasing molecular flexibility .
N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide
Hydrogen Bonding and Solubility
- N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide
- Hydrogen Bonding : O–H⋯O interactions form chains along the a-axis, a feature shared with the target compound due to the hydroxyl group .
- Crystal Data : Space group P212121 with cell parameters $a = 8.8038$ Å, $b = 11.3417$ Å, $c = 25.485$ Å .
- Comparison : Similar hydrogen-bonding motifs suggest comparable solubility in polar solvents, though the cyclopentyl group may reduce aqueous solubility relative to smaller substituents.
Key Data Table: Comparative Analysis
Biological Activity
2-(2-Chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide, also known by its CAS number 1235379-63-1, is a compound with potential pharmacological applications. Its structure includes a chlorophenyl group and a hydroxycyclopentyl moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18ClNO2
- Molecular Weight : 267.75 g/mol
- Structure : The compound features a chlorophenyl ring attached to a cyclopentyl group that is further substituted with a hydroxy and an acetamide functional group.
Pharmacological Activity
The pharmacological activity of 2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to 2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide may exhibit antitumor properties through mechanisms such as:
- Inhibition of Topoisomerases : Compounds with similar structures have shown the ability to inhibit topoisomerase II, which is crucial in DNA replication and repair processes. This inhibition can lead to antiproliferative effects in cancer cells .
- Induction of Apoptosis : Studies suggest that certain derivatives can induce apoptosis in cancer cells, potentially making them useful in cancer therapy .
The precise mechanism of action for 2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide remains to be fully elucidated. However, it is hypothesized that:
- The chlorophenyl group may enhance lipophilicity, facilitating cellular uptake.
- The hydroxycyclopentyl moiety could play a role in receptor binding or modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Cell Line Studies : In vitro studies using various mammalian cell lines demonstrated that derivatives with similar structures exhibited significant antiproliferative effects. For instance, compounds that inhibit topoisomerase II showed marked reductions in cell viability at specific concentrations .
- Animal Models : Preclinical trials involving animal models have indicated that compounds structurally related to 2-(2-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1235379-63-1 |
| Molecular Formula | C14H18ClNO2 |
| Molecular Weight | 267.75 g/mol |
| Antitumor Activity | Yes (via topoisomerase inhibition) |
| Mechanism of Action | Apoptosis induction, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
